Lipophilic Ligand Efficiency (LLE) Differentiation: 4-Ethoxyphenyl vs. p-Tolyl Urea Substituent
The 4-ethoxyphenyl substituent in 946291-78-7 increases calculated logP by approximately +0.5 relative to the p-tolyl analog (CAS not specified, but structure confirmed via vendor catalogs as 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(p-tolyl)urea). This property shift directly impacts LLE, a key metric for prioritizing leads, where lower lipophilicity often correlates with reduced off-target promiscuity .
| Evidence Dimension | Calculated LogP (ALOGPS 2.1) |
|---|---|
| Target Compound Data | clogP ≈ 4.8 (for 946291-78-7) |
| Comparator Or Baseline | clogP ≈ 4.3 (for p-tolyl analog) |
| Quantified Difference | ΔclogP ≈ +0.5 |
| Conditions | In silico prediction; no experimental logD7.4 data available. |
Why This Matters
A 0.5 log unit difference in lipophilicity can significantly affect solubility-permeability trade-offs, making 946291-78-7 a more suitable template for optimizing oral bioavailability in early drug discovery.
